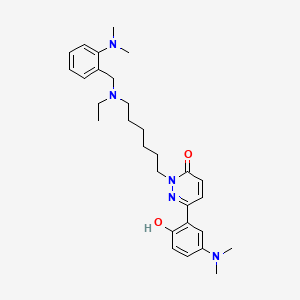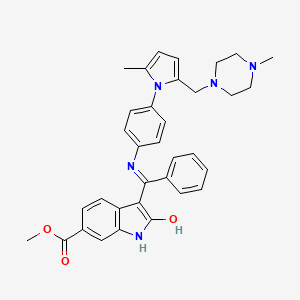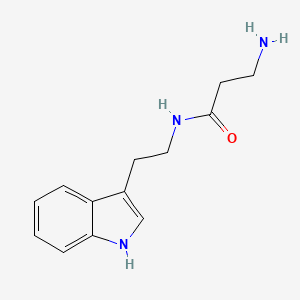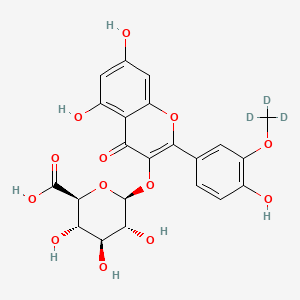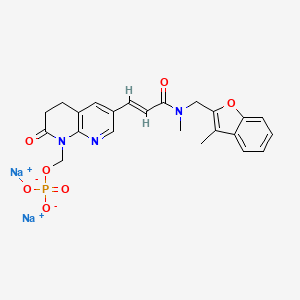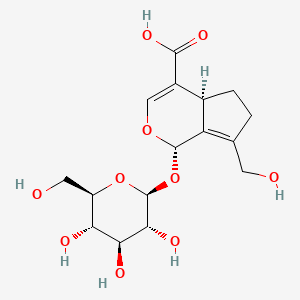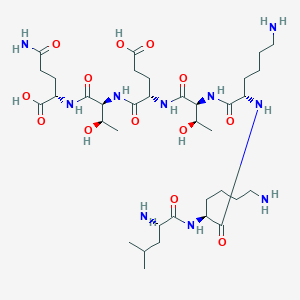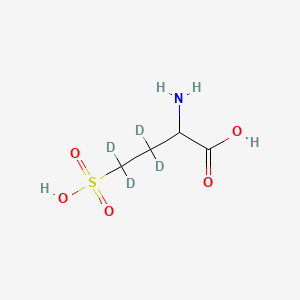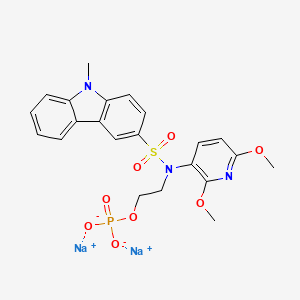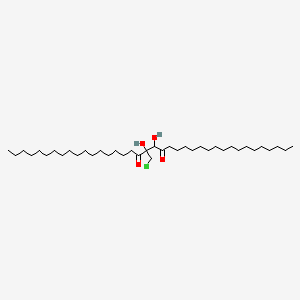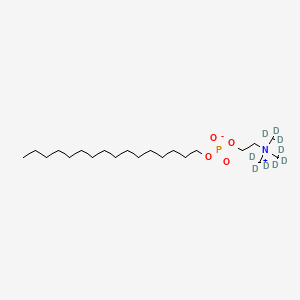
Miltefosine-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Miltefosine-d9 is a deuterated analog of miltefosine, a broad-spectrum antimicrobial and antileishmanial agent. Miltefosine was originally developed in the 1980s as an anti-cancer agent but is now primarily used to treat leishmaniasis, a disease caused by parasites of the Leishmania type . This compound is chemically similar to miltefosine but contains deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of miltefosine-d9 involves the incorporation of deuterium atoms into the miltefosine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of hexadecylphosphocholine with deuterated ethyl phosphate under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles to those used for miltefosine but requires the use of deuterated starting materials. The process involves large-scale reactions under optimized conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial to achieve the desired isotopic labeling.
化学反应分析
Types of Reactions
Miltefosine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonate derivatives, alcohol derivatives, and substituted this compound compounds.
科学研究应用
Miltefosine-d9 has a wide range of scientific research applications:
Chemistry: Used as a labeled compound to study reaction mechanisms and metabolic pathways.
Biology: Employed in studies to understand the biological effects and interactions of miltefosine.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in treating diseases like leishmaniasis and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
作用机制
Miltefosine-d9 exerts its effects through several mechanisms:
Apoptosis Induction: It induces apoptosis in target cells by disrupting lipid-dependent cell signaling pathways.
Lipid Metabolism Disturbance: It interferes with lipid metabolism, affecting the integrity of cell membranes.
Molecular Targets: The primary molecular targets include phosphatidylcholine synthesis and cytochrome c oxidase
相似化合物的比较
Miltefosine-d9 is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
Hexadecylphosphocholine: The non-deuterated form of miltefosine.
Alkylphosphocholines: A class of compounds with similar structures and biological activities.
Pentavalent Antimony Compounds: Used in the treatment of leishmaniasis but with different mechanisms of action
This compound stands out due to its enhanced stability and ability to provide detailed insights into the drug’s behavior in biological systems.
属性
分子式 |
C21H46NO4P |
|---|---|
分子量 |
416.6 g/mol |
IUPAC 名称 |
hexadecyl 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3/i2D3,3D3,4D3 |
InChI 键 |
PQLXHQMOHUQAKB-WVZRYRIDSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OCCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


